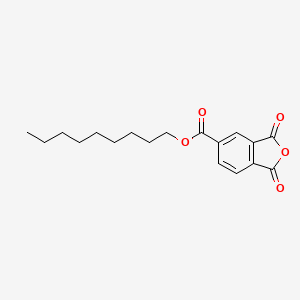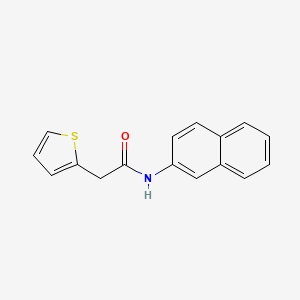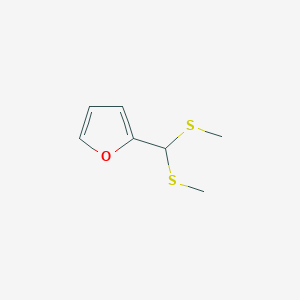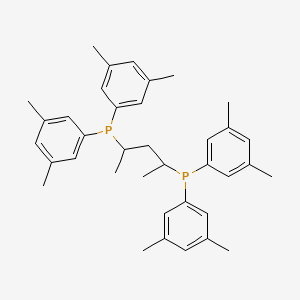
4-Bis(3,5-dimethylphenyl)phosphanylpentan-2-yl-bis(3,5-dimethylphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) typically involves the use of a CuCl catalyst in combination with the biphosphine ligand and a base such as potassium tert-butoxide (KOtBu). The reaction conditions are optimized to achieve high enantioselectivity (95%) and yield (81%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using transition metal-catalyzed reactions. The scalability of these reactions allows for the efficient production of the compound for various applications.
化学反应分析
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) undergoes several types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, often facilitated by its phosphine groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Bases: Such as potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce various reduced forms of the compound.
科学研究应用
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, particularly in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and the development of new biocatalysts.
Medicine: Investigated for its potential in drug synthesis and the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) involves its role as a ligand in transition metal-catalyzed reactions. The compound coordinates with metal centers, facilitating the formation of reactive intermediates and promoting enantioselective transformations. The molecular targets and pathways involved depend on the specific reaction and metal catalyst used.
相似化合物的比较
Similar Compounds
- (SP,S P)-1,1-Bis(bis(4-methoxy-3,5-dimethylphenyl)phosphino)-2,2-bis®-α-(dimethylamino)benzyl ferrocene
- ®-1,1-Bis(bis(4-methoxy-3,5-dimethylphenyl)phosphino)-2,2-bis®-α-(dimethylamino)benzyl ferrocene
Uniqueness
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is unique due to its high enantioselectivity and efficiency in catalysis. Compared to similar compounds, it offers superior performance in certain asymmetric synthesis reactions, making it a preferred choice for researchers and industrial applications.
属性
分子式 |
C37H46P2 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC 名称 |
4-bis(3,5-dimethylphenyl)phosphanylpentan-2-yl-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C37H46P2/c1-24-11-25(2)16-34(15-24)38(35-17-26(3)12-27(4)18-35)32(9)23-33(10)39(36-19-28(5)13-29(6)20-36)37-21-30(7)14-31(8)22-37/h11-22,32-33H,23H2,1-10H3 |
InChI 键 |
BQUNSIYVDVZZEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
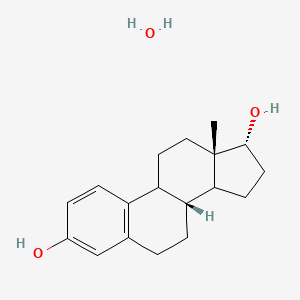
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)


![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)

![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)
![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)

![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)
